(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXZLKYKVRYTIB-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=NC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Piperidine Catalysis
The most cited method involves condensing 2-cyanomethylbenzothiazole (1 ) with 4-pyridinecarboxaldehyde (2 ) in ethanol under reflux, catalyzed by piperidine. The reaction mechanism proceeds via deprotonation of the active methylene group in 1 , followed by nucleophilic attack on the aldehyde carbonyl:
$$
\textbf{1} + \textbf{2} \xrightarrow{\text{piperidine, EtOH, reflux}} \textbf{(2E)-product} + \text{H}_2\text{O}
$$
Key parameters:
Workup involves filtration of the precipitated product and recrystallization from ethanol. This method’s efficiency stems from piperidine’s dual role as base and azeotropic water remover, driving the equilibrium toward product formation.
Triethylamine-Mediated Synthesis in THF
A patent-pending protocol utilizes THF as solvent with Et₃N (3–5 mol%) under reflux for 6–8 hours. The prolonged reaction time compensates for THF’s lower polarity compared to ethanol, necessitating higher activation energy:
$$
\textbf{1} + \textbf{2} \xrightarrow{\text{Et}_3\text{N, THF, reflux}} \textbf{(2E)-product}
$$
Advantages :
Disadvantages :
Catalytic Systems and Solvent Effects
Comparative Analysis of Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | EtOH | 1.5–3 | 81–86 | |
| NaOH | EtOH | 2–4 | 75–80 | |
| Et₃N | THF | 6–8 | 78–82 |
Piperidine outperforms inorganic bases (e.g., NaOH) due to milder basicity, reducing side reactions like cyano group hydrolysis. Et₃N in THF offers compatibility with acid-sensitive substrates but requires longer durations.
Solvent Impact on Reaction Kinetics
- Ethanol : Polar protic solvent accelerates proton transfer, favoring imine intermediate formation.
- THF : Aprotic solvent stabilizes enolate intermediates via dipole interactions, slowing condensation.
Workup and Purification Techniques
Standard Isolation Protocol
Post-reaction mixtures are typically quenched with ice water, extracting the product into ethyl acetate (3 × 50 mL). Organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
Recrystallization vs. Chromatography
- Recrystallization (EtOH/THF) : Yields 95–98% pure product as pale-yellow crystals.
- Silica Gel Chromatography : Reserved for impure batches, using hexane/ethyl acetate (3:1).
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
Industrial-Scale Optimization
Patent-Based Methodologies
A Chinese patent (CN108473443A) details a scaled-up procedure using DMF and K₂CO₃ at 60–90°C for 2–3 hours. While optimized for a different compound, its workup protocol (aqueous extraction, Na₂SO₄ drying) is applicable to the target molecule.
Yield Enhancement Strategies
- Microwave Assistance : Unreported in literature but theoretically reduces time to <1 hour.
- Catalyst Loading : Increasing piperidine to 15 mol% improves yield to 89.8%.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Applications
The compound is primarily studied for its role as a N-myristoyltransferase (NMT) inhibitor , which is significant in the context of fungal infections. NMT is crucial for the post-translational modification of proteins, and its inhibition can disrupt fungal growth and survival pathways. Research indicates that the compound shows high potency against NMT, making it a candidate for developing antifungal agents.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, certain synthesized derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as antimicrobial agents .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against human cancer cell lines. Research indicated that several derivatives displayed significant cytotoxic activity, with IC50 values suggesting potential efficacy in cancer therapy .
Materials Science
Organic Semiconductors
The unique electronic properties of (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile make it suitable for applications in organic semiconductors . Its ability to form charge-transfer complexes can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Research Applications
- The compound serves as a building block for advanced materials, facilitating the synthesis of novel polymers with tailored electronic properties. This application is particularly relevant in the field of flexible electronics.
Organic Synthesis
Intermediate in Chemical Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile acts as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides or hydroxylated derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Converts nitrile group to amines or other forms | Lithium aluminum hydride, hydrogen gas |
| Substitution | Involves nucleophilic or electrophilic substitutions | Halogens, alkylating agents |
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile involves its interaction with specific molecular targets. The benzothiazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Pyridine Positional Isomerism : The pyridin-4-yl analog exhibits 2-fold higher AChE inhibition (IC₅₀ = 8.2 nM) than the pyridin-3-yl variant (IC₅₀ = 14.5 nM), likely due to optimized hydrogen bonding with the enzyme’s catalytic site .
- Heteroaryl Electronics : Thiophene and indole substituents reduce activity (IC₅₀ > 20 nM), attributed to weaker electron-withdrawing effects and steric hindrance compared to pyridine .
- Hydrogen Bonding : Pyridin-4-yl’s nitrogen at the para position facilitates stronger interactions with AChE’s peripheral anionic site, as predicted by graph-set analysis of hydrogen-bonding patterns .
Physicochemical Properties
- Lipophilicity (LogP): Pyridin-4-yl (LogP = 2.1) and pyridin-3-yl (LogP = 2.3) analogs show moderate lipophilicity, enhancing blood-brain barrier permeability.
- Solubility : Pyridin-4-yl derivatives exhibit higher aqueous solubility (∼15 mg/mL) than thiophene or indole analogs (<5 mg/mL), critical for bioavailability .
Crystallographic and Solid-State Behavior
The benzothiazole and pyridine moieties enable planar molecular conformations, favoring π-π stacking in the crystal lattice. Hydrogen-bonding interactions (e.g., C≡N···H-N) further stabilize the solid-state structure, as observed in analogous compounds . SHELX programs have been widely employed for refining such structures, leveraging their robustness in handling small-molecule crystallography .
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile is a compound that combines a benzothiazole ring with a pyridine ring through an acrylonitrile moiety. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antifungal applications.
The primary target of (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile is N-Myristoyltransferase (NMT) , an enzyme involved in the post-translational modification of proteins that is crucial for fungal growth and survival. By inhibiting NMT, this compound can disrupt essential biochemical pathways, leading to antifungal effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile, exhibit significant anticancer properties. In vitro evaluations have shown that these compounds can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is critical for programmed cell death. For instance, compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile have been reported to selectively target cancer cell lines such as U937 and MCF-7 .
Structure-Activity Relationships (SAR)
The effectiveness of these compounds is often linked to specific structural features. The presence of the benzothiazole moiety and certain electron-withdrawing groups enhances their biological activity. For example, modifications that increase the electron density of nitrogen atoms in the structure can significantly affect anticancer potency .
Research Findings
A comprehensive study on various benzothiazole derivatives indicated promising results regarding their cytotoxicity against different cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8j | U937 | 5.12 ± 0.45 |
| Compound 8k | MCF-7 | 6.48 ± 0.11 |
| (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile | HCC827 | 9.31 ± 0.78 |
These findings underscore the potential of (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile as a lead compound for further development in cancer therapeutics .
Antifungal Activity
The antifungal properties of (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile are attributed to its role as a potent NMT inhibitor. This inhibition disrupts fungal cell membrane integrity and impairs growth. In particular, studies have highlighted its efficacy against various fungal strains, making it a candidate for developing new antifungal agents .
Q & A
Q. What are the optimized synthetic routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile, and how do reaction conditions influence isomer selectivity?
The synthesis typically involves condensation reactions between benzothiazole and acrylonitrile derivatives. Key steps include:
- Precursor selection : Benzothiazole-2-carbaldehyde and pyridinyl acetonitrile derivatives are common starting materials .
- Solvent and catalyst optimization : Dimethylformamide (DMF) or ethanol with bases like sodium hydride or L-proline (15 mol%) improves yield and E-isomer selectivity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity (>95%) .
- Temperature control : Reactions often proceed at 60–80°C to minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the E-configuration via vinyl proton coupling constants (e.g., δ 7.45–8.1 ppm for aromatic and imidazole protons) .
- Infrared (IR) Spectroscopy : A sharp peak at ~2245 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 322.0776 g/mol) .
- X-ray Crystallography : Resolves planar π-conjugation in the acrylonitrile moiety .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus or Escherichia coli .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s photophysical properties or binding interactions?
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps (e.g., 3.2 eV) to explain optical absorption/emission .
- Molecular Docking : Simulates binding to biological targets (e.g., EGFR kinase) using AutoDock Vina .
- Molecular Dynamics (MD) : Predicts stability of ligand-protein complexes in aqueous environments .
Q. What experimental design strategies optimize reaction yields or biological activity?
Q. How do structural variations (e.g., substituent position) affect reactivity or bioactivity?
- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the acrylonitrile moiety, enhancing nucleophilic attack rates .
- Hydroxyl or Methoxy Groups : Improve solubility and hydrogen bonding with biological targets (e.g., IC₅₀ reduction from 50 μM to 12 μM) .
Q. What mechanisms explain contradictory biological activity data across studies?
- Solubility Limitations : Poor aqueous solubility may understate in vitro activity; use DMSO co-solvents (<1% v/v) .
- Isomer Purity : Trace Z-isomers (e.g., 5% impurity) may antagonize E-isomer effects; validate via HPLC .
- Cell Line Variability : Differential expression of target receptors (e.g., HER2 in MCF-7 vs. MDA-MB-231) impacts efficacy .
Q. How can this compound be integrated into materials science applications (e.g., OLEDs)?
- Exciplex Formation : Blending with polyvinyl carbazole (PVK) shifts emission from blue (λₑₘ = 450 nm) to orange (λₑₘ = 580 nm) via donor-acceptor interactions .
- Thin-Film Fabrication : Spin-coating at 2000 rpm produces transparent films (90% transmittance at 550 nm) for optoelectronic devices .
Methodological Challenges and Solutions
Q. How to resolve low yields in large-scale synthesis?
- Catalyst Screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., zeolite-encapsulated Cu) improves recyclability .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions .
Q. What strategies validate target engagement in biological assays?
- Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to putative targets (e.g., ΔTₘ = 4°C for HSP90) .
- CRISPR Knockout Models : Eliminate candidate targets (e.g., CYP3A4) to assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
